![molecular formula C15H23NO2 B14671936 1-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol CAS No. 38912-99-1](/img/structure/B14671936.png)
1-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol is a complex organic compound featuring a pyrrolidine ring, a methoxyphenyl group, and a propanol side chain
Vorbereitungsmethoden
The synthesis of 1-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Methoxyphenyl Group:
Addition of the Propanol Side Chain: The final step involves the addition of the propanol side chain, which can be achieved through various methods such as Grignard reactions or reduction of corresponding ketones
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to streamline the process .
Analyse Chemischer Reaktionen
1-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like halides or amines
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction will produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role in drug development for treating various diseases.
Industry: It may be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol can be compared with similar compounds such as:
Methedrone: A compound with a similar methoxyphenyl group but different functional groups, used as a recreational drug.
Mephedrone: Another related compound with similar structural features but different pharmacological properties.
Pyrrolidine Derivatives: Various derivatives of pyrrolidine with different substituents, used in medicinal chemistry for their biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
38912-99-1 |
|---|---|
Molekularformel |
C15H23NO2 |
Molekulargewicht |
249.35 g/mol |
IUPAC-Name |
1-[3-(3-methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol |
InChI |
InChI=1S/C15H23NO2/c1-4-14(17)15(8-9-16(2)11-15)12-6-5-7-13(10-12)18-3/h5-7,10,14,17H,4,8-9,11H2,1-3H3 |
InChI-Schlüssel |
PDBTYZXNMLGGRO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1(CCN(C1)C)C2=CC(=CC=C2)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-(4-Bromophenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14671855.png)

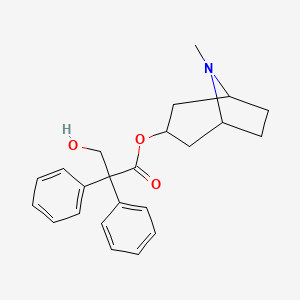

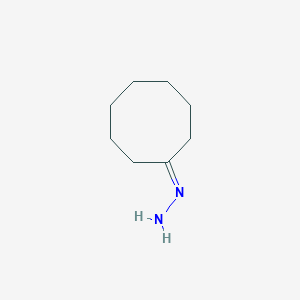
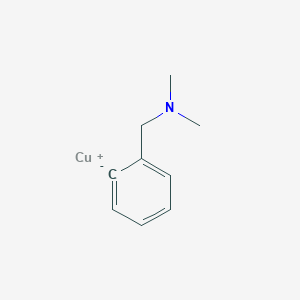
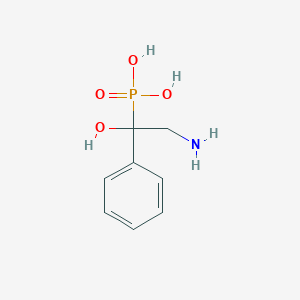
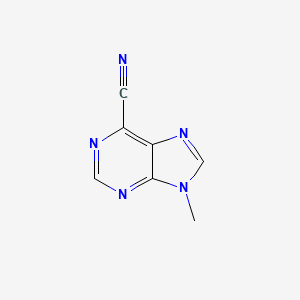

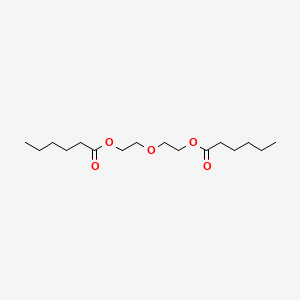
![2-[([1,1'-Biphenyl]-4-yl)oxy]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14671908.png)
![6,7-Dimethylidenebicyclo[3.2.2]nonane](/img/structure/B14671912.png)


